5-甲基-4-(1H-吡唑-1-基甲基)异噁唑-3-甲酸

货号 B1366655

CAS 编号:

957514-13-5

分子量: 207.19 g/mol

InChI 键: ZJONGZNJRXNHOC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

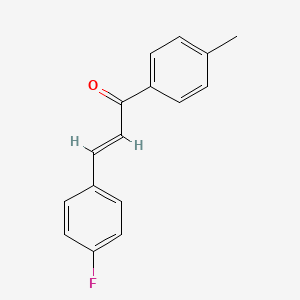

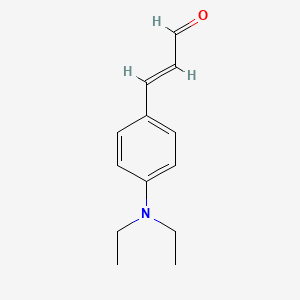

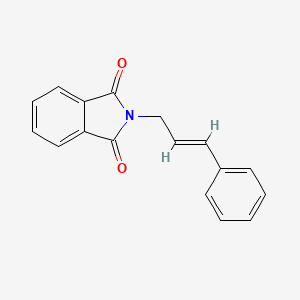

“5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid” can be represented by the InChI code1S/C9H9N3O3/c1-6-3-11-13(4-6)5-8-7(2)16-12-9(8)10(14)15/h3-4H,5H2,1-2H3,(H,14,15) .

科学研究应用

-

Scientific Field: Drug Discovery

- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies .

- Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .

- The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

- In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

-

Scientific Field: Synthetic Chemistry

-

Scientific Field: Medicinal Chemistry

- Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research .

- Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

-

Scientific Field: Organic Synthesis

- Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

- This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

-

Scientific Field: Agrochemistry

-

Scientific Field: Coordination Chemistry

-

Scientific Field: Enzyme Inhibition

-

Scientific Field: Green Synthesis

- There is a growing interest in developing eco-friendly synthetic strategies for isoxazoles .

- Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .

- The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

- In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

-

Scientific Field: Structural and Spectral Investigations

- A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .

- This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

属性

IUPAC Name |

5-methyl-4-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-6-7(5-12-4-2-3-10-12)8(9(13)14)11-15-6/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJONGZNJRXNHOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

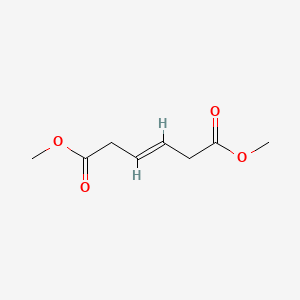

Dimethyl trans-3-Hexenedioate

25126-93-6

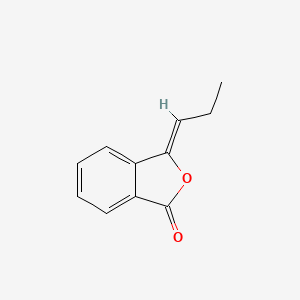

3-Propylidenephthalide

17369-59-4

trans-4-(Diethylamino)cinnamaldehyde

22411-59-2

![1-[(E)-2-Bromoethenyl]-4-chlorobenzene](/img/structure/B1366574.png)

![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)

![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)

![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)